molecular formula C14H11N3O4 B11554496 2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide CAS No. 72323-40-1

2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Cat. No.: B11554496
CAS No.: 72323-40-1
M. Wt: 285.25 g/mol
InChI Key: ZXFQBOAVYVVMRS-OQLLNIDSSA-N
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitro groups allows for versatile chemical reactivity and potential for diverse biological activities .

Biological Activity

2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide is a hydrazone compound that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a hydrazone linkage (C=N) and hydroxyl (-OH) and nitro (-NO2) substituents, which influence its biological properties. The structural characteristics play a crucial role in its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes and inhibits essential enzymes, making it effective against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2250
Escherichia coli15100
Bacillus subtilis2075
Pseudomonas aeruginosa12150

Source: BenchChem, PMC

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. Notably, it shows promising results as an inhibitor of α-glucosidase, an enzyme relevant in carbohydrate metabolism and diabetes management.

Table 2: α-Glucosidase Inhibition Data

CompoundIC50 (µM)Type of Inhibition
This compound48.5Non-competitive
Acarbose (control)752.1Competitive

Source: Nature

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may bind to the active sites of enzymes or interact with microbial membranes, leading to cell lysis or inhibition of metabolic functions.

Case Studies

Several studies have highlighted the efficacy of hydrazone derivatives in clinical and laboratory settings:

  • Antimicrobial Efficacy : A study conducted on various hydrazone compounds, including derivatives similar to this compound, demonstrated their ability to inhibit growth in both Gram-positive and Gram-negative bacteria. The presence of nitro groups was found to enhance this activity significantly .
  • Diabetes Management : Another study focused on the α-glucosidase inhibitory activity of hydrazone derivatives revealed that modifications at the benzyl ring could lead to improved potency. The presence of electron-withdrawing groups like nitro was correlated with enhanced inhibitory effects .

Properties

CAS No.

72323-40-1

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11N3O4/c18-13-7-2-1-6-12(13)14(19)16-15-9-10-4-3-5-11(8-10)17(20)21/h1-9,18H,(H,16,19)/b15-9+

InChI Key

ZXFQBOAVYVVMRS-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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